3-(4-Hydroxypiperidin-1-yl)benzonitrile
Description
3-(4-Hydroxypiperidin-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 4-hydroxypiperidine group. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromatic nitrile, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c13-9-10-2-1-3-11(8-10)14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7H2 |
InChI Key |
IZWTVCANJJBTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
3-(1-Hydroxy-1-methylethyl)benzonitrile
- Structure : Benzonitrile with a 1-hydroxy-1-methylethyl substituent.
- Key Differences : Lacks the piperidine ring; instead, a branched hydroxyl-alkyl group is present.
- Properties : Observed to decrease significantly during coffee bean processing, suggesting volatility under thermal conditions .
2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile (Compound 23)
- Structure : Benzonitrile with a benzooxazole-substituted piperidine.
- Key Differences : Incorporates a bulky benzooxazole group and a methylated piperidine.
- Properties : Likely exhibits reduced solubility compared to the target compound due to increased hydrophobicity .
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile
- Structure : Propionitrile linked to a pyrimidoindole-substituted piperidine.
- Synthesis : Utilizes tert-butyl carbamate intermediates, indicating complex multi-step synthesis .
Functional Group Modifications
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile Hydrochloride
- Structure: Benzonitrile with an aminomethyl-piperidine substituent.
- Key Differences: Hydrochloride salt enhances solubility; aminomethyl group increases basicity.
- Molecular Weight : 265.79 g/mol (vs. 217.27 g/mol for the target compound) .
5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile
- Structure: Benzonitrile with a 5-amino group and 4-hydroxypiperidine.
- Key Differences: Additional amino group enhances hydrogen-bonding capacity.
- Molecular Weight : 217.27 g/mol .
Positional Isomers
2-(4-Hydroxy-piperidin-1-yl)-benzonitrile
- Structure : Ortho-substituted benzonitrile with 4-hydroxypiperidine.
- Key Differences : Ortho substitution may reduce steric hindrance compared to para-substituted analogs.
- Applications : Positional effects could alter binding kinetics in receptor-ligand interactions .
Heterocyclic and Bioisostere Replacements
4-[(4-Hydroxy-pyrimidin-2-yl)amino]benzonitrile (Rilpivirine Hydroxy Impurity)
- Structure : Pyrimidine ring replaces piperidine.
- Key Differences : Pyrimidine introduces aromaticity and planar geometry, affecting solubility and metabolic stability.
- Applications: Known impurity in antiretroviral drugs, highlighting regulatory relevance .
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile
- Structure : Oxadiazole and pyridine substituents.
- Key Differences : Oxadiazole acts as a bioisostere for ester or amide groups, enhancing metabolic resistance.
- NMR Data : Well-characterized ¹H and ¹³C spectra .
Table 1: Key Properties of Selected Analogs
Preparation Methods
Key Reaction Conditions:
-
Substrate : 3-Halobenzonitrile (X = Cl, Br, I) or 3-nitrobenzonitrile.
-
Base : Triethylamine (TEA), sodium hydride (NaH), or potassium carbonate (K₂CO₃).
-
Solvent : Tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.
-
Temperature : 80–120°C under reflux.
Example Protocol:
3-Bromobenzonitrile reacts with 4-hydroxypiperidine in THF using NaH as a base, yielding this compound with 72–78% efficiency .
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Bromobenzonitrile + 4-hydroxypiperidine | THF, NaH, 80°C, 12h | 75% | |
| 3-Nitrobenzonitrile + 4-hydroxypiperidine | DMF, K₂CO₃, 100°C, 24h | 68% |
Advantages : Scalable, minimal side products.
Limitations : Requires activated aromatic substrates.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling enables C–N bond formation between aryl halides and amines. This method is ideal for unactivated aryl halides and offers superior regioselectivity.
Catalytic System:
-
Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand : XantPhos or BINAP.
-
Base : Cs₂CO₃ or t-BuONa.
Example Protocol:
3-Chlorobenzonitrile, 4-hydroxypiperidine, Pd(OAc)₂, XantPhos, and Cs₂CO₃ in toluene at 110°C for 18h yield the product in 85% yield .
| Reactants | Catalyst/Ligand | Yield | Reference |
|---|---|---|---|
| 3-Chlorobenzonitrile + 4-hydroxypiperidine | Pd(OAc)₂/XantPhos | 85% |
Advantages : High yields, tolerance for diverse substrates.
Limitations : Costly catalysts, sensitivity to oxygen.
Reductive Amination
Reductive amination is applicable when synthesizing this compound from ketone or aldehyde precursors. This method is less common but useful for late-stage functionalization.
Reaction Pathway:
-
Condensation of 3-cyanophenylboronic acid with 4-hydroxypiperidine-1-carbaldehyde.
-
Reduction of the imine intermediate using NaBH₄ or H₂/Pd-C.
Example Protocol:
3-Cyanophenylboronic acid and 4-hydroxypiperidine-1-carbaldehyde undergo condensation in methanol, followed by NaBH₄ reduction to afford the product in 63% yield .
| Reactants | Reducing Agent | Yield | Reference |
|---|---|---|---|
| 3-Cyanophenylboronic acid + 4-hydroxypiperidine-1-carbaldehyde | NaBH₄ | 63% |
Advantages : Versatile for structurally diverse analogs.
Limitations : Multi-step synthesis lowers overall efficiency.
Multi-Step Synthesis from Piperidine Intermediates
Complex routes involving piperidine ring construction prior to benzonitrile attachment are documented in patents and industrial workflows.
Example Route:
-
Piperidine Synthesis : Cyclization of 5-halo-2-hydroxypentylamine hydrohalides under basic conditions yields 3-hydroxypiperidine.
-
Coupling : 3-Hydroxypiperidine reacts with 3-cyanoaryl electrophiles via SNAr or coupling reactions.
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization of 5-chloro-2-hydroxypentylamine HCl | NaOH, H₂O, 15°C | 89% | |
| 2 | Coupling with 3-bromobenzonitrile | DMF, K₂CO₃, 100°C | 76% |
Advantages : High purity, suitable for industrial scale.
Limitations : Lengthy synthesis increases cost.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Example Protocol:
3-Iodobenzonitrile and 4-hydroxypiperidine in DMF with Pd(OAc)₂/XantPhos under microwave irradiation (150°C, 20 min) yield the product in 88% yield .
Advantages : Rapid, energy-efficient.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield Range | Time | Cost | Scalability |
|---|---|---|---|---|
| SNAr | 65–78% | 12–24h | Low | High |
| Buchwald-Hartwig | 80–90% | 18–24h | High | Moderate |
| Reductive Amination | 60–70% | 24–48h | Moderate | Low |
| Multi-Step Synthesis | 70–89% | 48–72h | High | High |
| Microwave-Assisted | 85–90% | 0.5–1h | High | Low |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(4-Hydroxypiperidin-1-yl)benzonitrile?
- Methodological Answer :
- Multi-step synthesis : Start with bromination of benzonitrile derivatives (e.g., 2-(bromomethyl)benzonitrile) to introduce reactive intermediates, followed by coupling with 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Wittig reaction : Use phosphonium salts to form styryl intermediates, which can be further functionalized with piperidine derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity products .
Q. What safety precautions are critical during experimental handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Waste disposal : Segregate waste in labeled containers for professional treatment, as nitrile-containing compounds may release toxic gases (e.g., HCN) upon decomposition .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) groups .
- NMR : Use ¹H NMR to confirm piperidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR resolves nitrile carbon (~115 ppm) and piperidine carbons .
- UV-Vis : Analyze π→π* transitions in the aromatic system (λmax ~250–300 nm) to assess electronic properties .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX software (e.g., SHELXL) refines hydrogen-bonding networks and van der Waals interactions .
- Validation : Apply the PLATON tool to check for twinning, disorder, and R-factor discrepancies . Example: In related benzonitrile derivatives, piperidine rings adopt chair conformations, stabilized by van der Waals interactions .
Q. What role do hydrogen-bonding patterns play in its molecular packing?
- Methodological Answer :
- Graph set analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D(2) motifs for hydroxyl-to-nitrile interactions) .
- Thermodynamic stability : Strong O-H···N≡C bonds (distance ~2.8–3.0 Å) enhance lattice stability, affecting solubility and melting points .
Q. How to evaluate its potential biological activity?
- Methodological Answer :
- Molecular docking : Screen against targets (e.g., kinases) using AutoDock Vina. Piperidine moieties often bind to hydrophobic pockets, while nitriles engage in dipole interactions .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cancer cell lines. Derivatives with similar structures show IC₅₀ values <10 µM in leukemia models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
